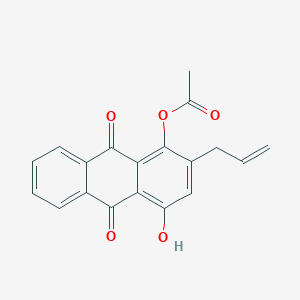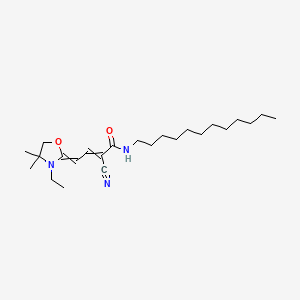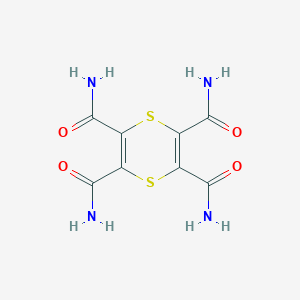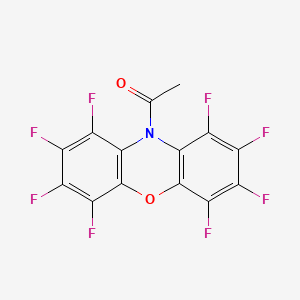
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactions. One common method includes the fluorination of phenoxazine derivatives followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet the demands of large-scale production. The use of automated systems and stringent quality control measures ensures consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to desired biological effects. The compound’s ability to participate in electron transfer reactions also contributes to its activity in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
- Octafluoroanthraquinone
Uniqueness
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one stands out due to its specific fluorination pattern and the presence of the ethanone group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
90251-15-3 |
|---|---|
Molekularformel |
C14H3F8NO2 |
Molekulargewicht |
369.17 g/mol |
IUPAC-Name |
1-(1,2,3,4,6,7,8,9-octafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H3F8NO2/c1-2(24)23-11-7(19)3(15)5(17)9(21)13(11)25-14-10(22)6(18)4(16)8(20)12(14)23/h1H3 |
InChI-Schlüssel |
IWUUEKSMFUEFEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C(=C(C(=C2F)F)F)F)OC3=C1C(=C(C(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


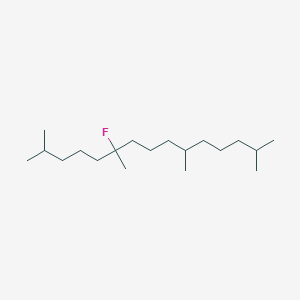
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
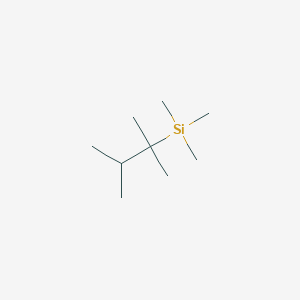
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
